molecular formula C10H9FN2O B2875514 1H-Pyrazole-3-methanol,1-(4-fluorophenyl)- CAS No. 1202942-29-7

1H-Pyrazole-3-methanol,1-(4-fluorophenyl)-

Cat. No.: B2875514
CAS No.: 1202942-29-7
M. Wt: 192.193
InChI Key: LKXJHNJPHMJOFY-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-methanol,1-(4-fluorophenyl)- is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of agrochemicals and dyes

Preparation Methods

The synthesis of 1H-Pyrazole-3-methanol,1-(4-fluorophenyl)- typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. Industrial production methods often employ eco-friendly catalysts and conditions to optimize yield and reduce environmental impact .

Chemical Reactions Analysis

1H-Pyrazole-3-methanol,1-(4-fluorophenyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazoles .

Comparison with Similar Compounds

1H-Pyrazole-3-methanol,1-(4-fluorophenyl)- can be compared with other pyrazole derivatives, such as:

The uniqueness of 1H-Pyrazole-3-methanol,1-(4-fluorophenyl)- lies in its fluorine atom, which enhances its stability and biological activity compared to other derivatives .

Properties

IUPAC Name

[1-(4-fluorophenyl)pyrazol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-8-1-3-10(4-2-8)13-6-5-9(7-14)12-13/h1-6,14H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXJHNJPHMJOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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